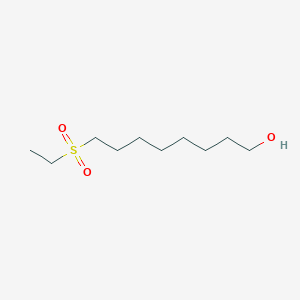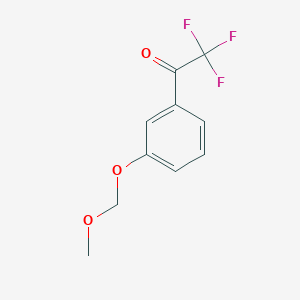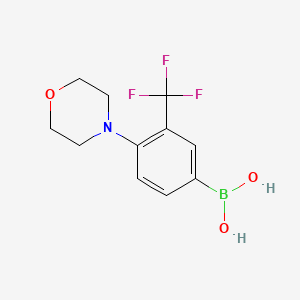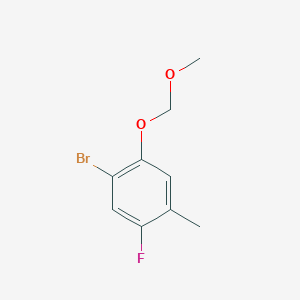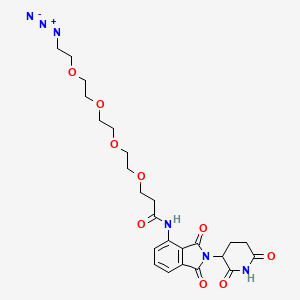
Pomalidomide-CO-PEG4-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-PEG4-C2-azide is a synthesized compound that incorporates a cereblon ligand, a hydrophilic PEG4 linker, and a terminal azide group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG4-C2-azide involves multiple steps, starting with the preparation of the cereblon ligand, followed by the attachment of the PEG4 linker, and finally the introduction of the azide group. The key reactions include:
Formation of the cereblon ligand: This step involves the synthesis of pomalidomide, which is a derivative of thalidomide.
Attachment of the PEG4 linker: The PEG4 linker is attached to the cereblon ligand through a series of coupling reactions.
Introduction of the azide group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as chromatography to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-CO-PEG4-C2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne-containing molecules: React with the azide group in click chemistry reactions.
DBCO or BCN groups: Used in SPAAC reactions
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, which are used in the development of PROTACs and other targeted protein degradation technologies .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and protein degradation.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism of action of Pomalidomide-CO-PEG4-C2-azide involves its role as a building block in PROTAC technology. The compound recruits cereblon, an E3 ubiquitin ligase, to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process selectively degrades target proteins, making it a powerful tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-CO-PEG4-C2-azide is unique due to its combination of a cereblon ligand, a PEG4 linker, and an azide group. Similar compounds include:
Pomalidomide-PEG1-azide: Contains a shorter PEG linker.
Pomalidomide-PEG3-azide: Contains a slightly shorter PEG linker.
(S,R,S)-AHPC-PEG3-N3: Contains a different ligand and linker combination .
These compounds share similar applications but differ in their linker lengths and specific ligands, which can affect their efficiency and specificity in targeted protein degradation.
Eigenschaften
Molekularformel |
C24H30N6O9 |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H30N6O9/c25-29-26-7-9-37-11-13-39-15-14-38-12-10-36-8-6-20(32)27-17-3-1-2-16-21(17)24(35)30(23(16)34)18-4-5-19(31)28-22(18)33/h1-3,18H,4-15H2,(H,27,32)(H,28,31,33) |
InChI-Schlüssel |
YDUIRLDFZZZMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


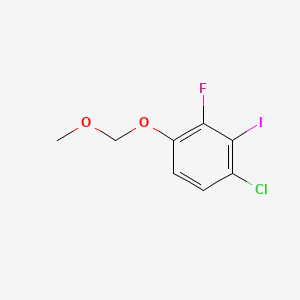
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
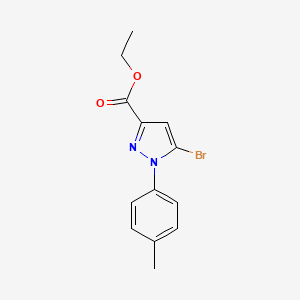





![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
